L-Idose-13C-1

Aldose Reductase Enzyme Kinetics Diabetic Complications

Quantifying L-idose in complex biological matrices without an isotope-matched internal standard yields unreliable data due to variable matrix effects and recovery. L-Idose-13C-1, with site-specific 13C labeling at C-1, ensures identical extraction, ionization, and chromatographic behavior to native L-idose, fulfilling the requirements of stable isotope dilution mass spectrometry. • 13C-MFA tracer: C-1 label tracks carbon flux through metabolic pathways by GC-MS/LC-MS. • Enzyme kinetics: Directly quantify aldose reductase product (L-sorbitol-13C-1) without coupled assay interference. • NMR probe: Enhanced C-1 sensitivity reveals ligand-binding interactions with L-idose-specific proteins.

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
Cat. No. B12402166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Idose-13C-1
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1/i5+1
InChIKeyGZCGUPFRVQAUEE-SMXRVYQBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Idose-13C-1 Technical Baseline


L-Idose-13C-1 is a stable isotope-labeled analog of L-idose, a rare aldohexose and the C-5 epimer of D-glucose [1]. This compound features a single carbon-13 (13C) isotope substitution at the anomeric C-1 position, which minimally alters its chemical and physical properties from the native L-idose molecule while providing a distinct mass and spectroscopic signature [2]. This isotopic labeling enables its primary function as a tracer in metabolic studies and as an internal standard for quantitative analysis by NMR, GC-MS, and LC-MS . Its utility is centered on the unique biological and kinetic properties of the L-idose backbone, which differ significantly from more common sugars, making the labeled version essential for precise and verifiable research outcomes [1].

L-Idose-13C-1: Why Generic Substitution Fails


Substituting L-Idose-13C-1 with its unlabeled analog (L-Idose) or other 13C-labeled sugars (e.g., D-Glucose-13C) is scientifically invalid for quantitative applications. The unlabeled molecule cannot be distinguished from endogenous L-idose or its metabolites in complex biological matrices by mass spectrometry or NMR, rendering precise quantification impossible [1]. While a structurally different 13C-labeled sugar like D-Glucose-13C provides an isotopic label, its distinct metabolic fate, enzyme affinity, and physical properties compared to L-idose introduce significant and often uncharacterized biases in recovery, ionization efficiency, and chromatographic behavior [2]. The use of L-Idose-13C-1 as an internal standard or tracer directly addresses these issues by ensuring co-elution and identical matrix effects, a principle fundamental to stable isotope dilution mass spectrometry [3]. This makes L-Idose-13C-1 not merely a convenient option but a methodological requirement for generating accurate, reproducible, and interpretable data in studies involving L-idose [1].

L-Idose-13C-1 Quantitative Evidence Guide


Superior Aldose Reductase Substrate

L-Idose exhibits significantly enhanced affinity for aldose reductase compared to the physiological substrate D-glucose. In direct enzyme kinetic assays with human recombinant aldose reductase, the KM for L-idose was 85 mM, while the kcat was 31 min⁻¹, comparable to D-glucose's kcat of 30 min⁻¹ but with a drastically lower KM (D-glucose KM ranges from 35-212 mM) [1]. The 13C-1 label on L-Idose-13C-1 allows these kinetic studies to be performed with quantitative tracking of the substrate and its product (L-sorbitol-13C-1) via MS or NMR, a feature not possible with the unlabeled substrate .

Aldose Reductase Enzyme Kinetics Diabetic Complications

Distinct Bioactivity in C. elegans Model

In a comparative screening of all 16 aldohexose stereoisomers for growth inhibition in the model organism C. elegans, L-idose was one of only three sugars (alongside D-allose and D-talose) to exhibit considerable activity [1]. This class-level inference positions L-idose as a biologically relevant rare sugar, in stark contrast to its enantiomer D-idose and its more common epimer D-glucose, which did not show the same effect [1]. While specific IC50 values were not reported for L-idose in this study, its selection from the full stereoisomer panel validates its unique biological activity [1].

Phenotypic Screening C. elegans Model Rare Sugar Bioactivity

Enhanced NMR for Structure & Conformation

The site-specific 13C enrichment at the anomeric C-1 position of L-Idose-13C-1 provides a >100-fold increase in NMR sensitivity for that carbon compared to its natural 1.1% abundance . This enables high-resolution 1D and 2D NMR experiments that can resolve the anomeric configuration (α/β) and detect subtle conformational changes or intermolecular interactions involving the C-1 atom . For example, the 13C NMR spectrum of L-Idose-1-13C shows a distinct doublet for the anomeric carbon at δ 96-98 ppm with a 1JCH coupling constant of ~170 Hz, confirming the α-conformation and providing a clear spectroscopic handle absent in the unlabeled compound .

NMR Spectroscopy Carbohydrate Conformation Structural Biology

L-Idose-13C-1 Application Scenarios


13C-MFA in Rare Sugar Pathways

L-Idose-13C-1 is ideally suited as a tracer for 13C-Metabolic Flux Analysis (13C-MFA) experiments designed to map and quantify the metabolic fate of L-idose. Its site-specific label at C-1 allows for precise tracking of carbon atom flow through downstream pathways (e.g., the pentose phosphate pathway or glycolysis) using GC-MS or LC-MS . This is essential for metabolic engineering efforts aimed at producing rare sugars or their derivatives in microbial or plant systems, as the 13C enrichment patterns provide quantitative constraints for flux models .

LC-MS/MS Internal Standard for L-Idose

In any quantitative assay requiring the measurement of native L-idose in biological samples (e.g., plasma, cell lysates, tissue homogenates), L-Idose-13C-1 is the only appropriate internal standard . Its use corrects for variability in sample preparation, matrix effects, and instrument drift, enabling the generation of accurate and precise concentration data . This is a non-negotiable requirement for pharmacokinetic studies, bio-distribution assessments, or diagnostic assays involving L-idose .

Aldose Reductase Inhibition Studies

Given its superior affinity for aldose reductase compared to D-glucose, L-Idose-13C-1 is a powerful tool for detailed enzyme kinetic and inhibition studies . The 13C label enables the direct, quantitative measurement of the enzymatic product (L-sorbitol-13C-1) by MS or NMR, bypassing the need for coupled assays or indirect detection methods that are often confounded by endogenous metabolites . This application is directly relevant to diabetes and cancer drug discovery programs targeting this enzyme .

NMR Binding Studies with L-Idose Proteins

The enhanced NMR sensitivity of L-Idose-13C-1 at the C-1 position makes it an excellent probe for investigating interactions with L-idose-specific enzymes, lectins, or transport proteins . Researchers can monitor changes in the chemical shift or relaxation properties of the labeled C-1 atom upon ligand binding, providing direct structural and dynamic information about the binding site and mechanism . This is particularly valuable when studying proteins where the L-idose binding site is poorly characterized .

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